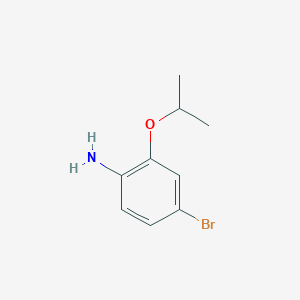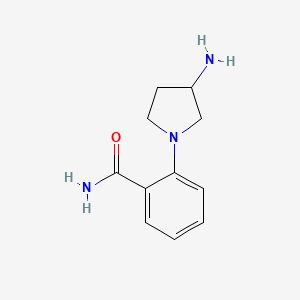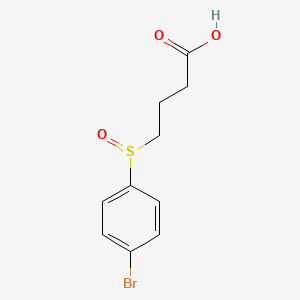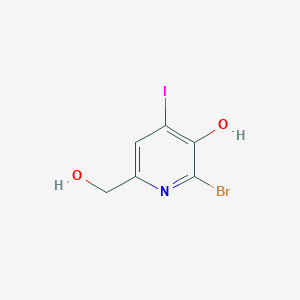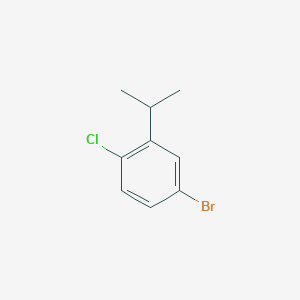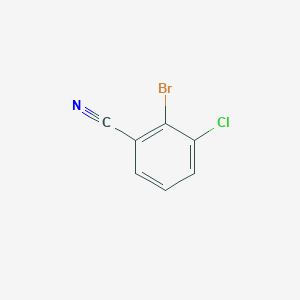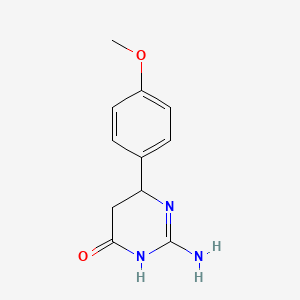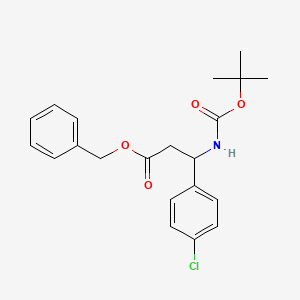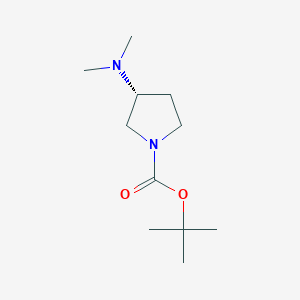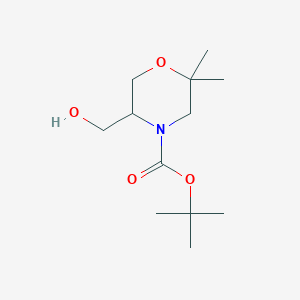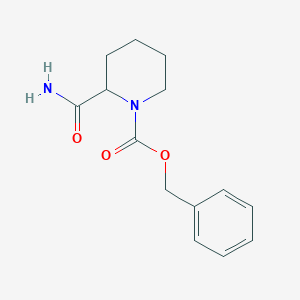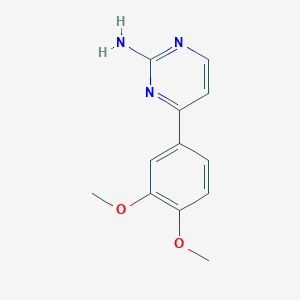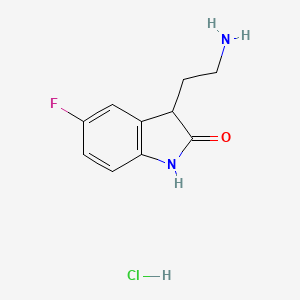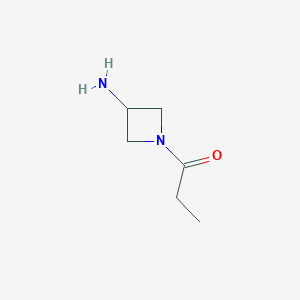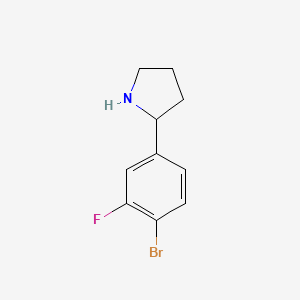
2-(4-Bromo-3-fluorophenyl)pyrrolidine
Overview
Description
“2-(4-Bromo-3-fluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11BrFN and a molecular weight of 244.10 . It’s a research-use-only product .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-3-fluorophenyl)pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring with bromo and fluoro substituents .Scientific Research Applications
Fluorescent Chemosensors
Research by (Maity et al., 2018) demonstrates the synthesis of new 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores. These compounds, including variants of pyrrolidine, have been shown to be highly selective for Fe3+/Fe2+ cations and can be used in imaging Fe3+ in living HepG2 cells, indicating their potential in cellular imaging applications.
Selective Chemosensors
In the work by (Maity & Govindaraju, 2010), a pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized. This compound acts as a selective ratiometric and colorimetric chemosensor for Al(3+), showcasing its application in detecting specific ions.
pH and Chemosenors
A study by (Yang et al., 2013) involves a heteroatom-containing organic fluorophore that demonstrates aggregation-induced emission (AIE) and intramolecular charge transfer (ICT). This property makes it a valuable fluorescent pH sensor in both solution and solid state, as well as for detecting acidic and basic organic vapors.
Reactivity and Molecular Dynamics
Research conducted by (Murthy et al., 2017) focuses on the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. This study emphasizes the molecule's stability, charge transfer, and hyper-conjugative interactions, which are critical for understanding its reactivity and potential applications in non-linear optics and drug development.
properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYARIDAUPMDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-fluorophenyl)pyrrolidine | |
CAS RN |
1175528-91-2 | |
| Record name | 2-(4-bromo-3-fluorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

